6-(2-(di-n-Propylamino)ethyl)indole is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential applications in pharmacology. It is structurally related to indole derivatives, which are known for their diverse biological activities. The compound is characterized by a di-n-propylamino group attached to the ethyl chain of the indole structure, which may influence its pharmacological properties.
The synthesis and characterization of 6-(2-(di-n-Propylamino)ethyl)indole have been documented in various scientific studies and patents, highlighting its relevance in drug development processes. Notably, it is often synthesized as an intermediate in the preparation of dopaminergic agents, such as Ropinirole, which is used in the treatment of Parkinson's disease and Restless Legs Syndrome .
This compound falls under the category of indole derivatives, specifically classified as a substituted indole due to the presence of an aminoalkyl chain. Its classification can be further detailed as follows:
The synthesis of 6-(2-(di-n-Propylamino)ethyl)indole typically involves several key steps, including:
One notable synthetic route involves a multi-step process where the initial compound undergoes several transformations:
The molecular structure of 6-(2-(di-n-Propylamino)ethyl)indole can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
6-(2-(di-n-Propylamino)ethyl)indole can participate in various chemical reactions typical for indole derivatives:
The reactivity of this compound is influenced by the electron-donating properties of the di-n-propylamino group, which can stabilize positive charges during electrophilic attacks on the indole ring.
The mechanism of action for compounds like 6-(2-(di-n-Propylamino)ethyl)indole typically involves interaction with neurotransmitter systems, particularly dopamine receptors.
Pharmacological studies indicate that compounds structurally related to 6-(2-(di-n-Propylamino)ethyl)indole demonstrate significant activity within minutes of administration in animal models .
6-(2-(di-n-Propylamino)ethyl)indole has potential applications in several scientific fields:
6-(2-(di-n-Propylamino)ethyl)indole (systematic name: 6-[2-(dipropylamino)ethyl]-1H-indole) is classified as a substituted indole derivative with the molecular formula $C{16}H{24}N_2$ and a molecular weight of 244.38 g/mol. As documented in PubChem records (CID 129732), its structure integrates a bicyclic aromatic indole scaffold linked via a two-carbon spacer to a dipropylamino functional group [1]. This configuration confers both lipophilic and basic properties, critical for blood-brain barrier penetration and receptor binding.
Key structural attributes include:
Table 1: Characterized Derivatives and Related Compounds
Compound Name | Molecular Formula | Key Features | Reference |
---|---|---|---|
6-(2-(di-n-Propylamino)ethyl)indole | $C{16}H{24}N_2$ | Parent compound; dopamine receptor affinity | PubChem CID 129732 |
2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride | $C{16}H{25}ClN2O4$ | Ropinirole open-ring nitro impurity; m.p. 188–192°C | ChemicalBook 91374-25-3 |
4-(2-(Propylamino)ethyl)indolin-2-one | $C{13}H{18}N_2O$ | Bioactive indolinone derivative; dopaminergic activity | EVT-344200 |
Notably, synthetic impurities such as the open-chain nitro derivative ($C{16}H{25}ClN2O4$) exhibit distinct crystallinity (melting point 188–192°C) and solubility profiles, underscoring the structural sensitivity of physicochemical properties in this compound class [4]. Nuclear magnetic resonance spectroscopy typically confirms the aliphatic chain connectivity through characteristic triplet and multiplet patterns between δ 2.4–3.1 ppm for methylene protons adjacent to nitrogen.
The synthetic exploration of 6-substituted indole derivatives accelerated in the 1980s, driven by interest in dopaminergic heterocycles. A seminal 1984 Journal of Medicinal Chemistry study documented the synthesis and neuropharmacological evaluation of 6-hydroxy-4-[2-(di-n-propylamino)ethyl]indole—a structural analog—using a multi-step sequence originating from methyl 3,5-dinitro-o-toluate. This route employed the Batcho-Leimgruber modification of the Reissert indole synthesis, establishing a robust methodology for generating 4,6-disubstituted indoles [2]. The strategic use of this indolization technique enabled efficient construction of the bicyclic core while preserving the C6 position for functionalization.
Early pharmacological investigations demonstrated that 6-oxygenated analogs exhibited rapid in vivo effects in feline models (<5 minutes post-IV administration), contrasting with non-oxygenated congeners (~20-minute latency). This kinetic profile suggested metabolic activation pathways, positioning 6-substituted derivatives as bioactive metabolites of emerging dopaminergic agents [2]. By the 1990s, research expanded to include 5-hydroxyindole variants, with structure-activity relationship (SAR) studies confirming that C6 substitution enhanced receptor binding kinetics and duration of action compared to C4 or C5 isomers [2].
Patent literature from the 2000s reflects industrial optimization of these synthetic approaches. For example, WO2011072704A1 detailed improved catalytic reduction methods for converting nitro intermediates to aminoethylindoles, while WO2005074387A2 addressed crystallinity challenges in hydrochloride salts of structurally related 4-substituted indolinones [3] [7]. These developments enabled large-scale manufacturing of clinical candidates like ropinirole, which shares the critical dipropylaminoethyl motif.
This compound’s primary significance resides in its role as a versatile pharmacophore for dopamine receptor targeting. Molecular modifications at C6 modulate electron density and steric bulk, directly influencing agonist potency and receptor subtype selectivity. The 6-hydroxy analog demonstrated high efficacy in isolated cat atrium assays and cat cardioaccelerator nerve models, validating the dipropylaminoethylindole scaffold as a privileged structure for central nervous system ligands [2].
Table 2: Key Pharmacological Applications of Structural Analogs
Biological Target | Compound Class | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
Dopamine D₂/D₃ receptors | 6-Hydroxyindole derivatives | Parkinson’s disease symptom control | Rapid onset agonist activity <5 minutes post-IV dose |
Tyrosine kinase receptors | 3-Substituted indolin-2-ones | Anticancer therapeutics | Selective RTK inhibition; antiproliferative effects |
Dopamine autoreceptors | 4-(2-Aminoethyl)indolin-2-ones | Restless legs syndrome | Prejunctional receptor agonism modulating neurotransmission |
The scaffold’s adaptability is evidenced by its incorporation into:
Ongoing research exploits this scaffold in proteolysis-targeting chimeras (PROTACs) due to its balanced lipophilicity/log P (~2.8) and modular synthetic accessibility. Patent WO2011072704A1 emphasizes the scaffold’s utility as a synthetic precursor, with optimized routes achieving >99% purity via palladium-catalyzed hydrogenations and biphasic crystallizations [3]. These advances solidify its status as an enduring template in neuroscience and oncology drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0